

ASP5878: A Comprehensive Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name:	ASP5878
CAS No.:	1453208-66-6
Cat. No.:	B605635

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Introduction

ASP5878 is a novel, orally active, selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.^{[1][2][3]} Developed by Astellas Pharma Inc., it has been investigated as a targeted therapy for various solid tumors characterized by aberrant FGFR signaling.^{[1][4]} The FGF/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.^{[5][6]} Genetic alterations such as gene amplification, mutations, and fusions in FGFRs can lead to oncogenic transformation and tumor progression, making them attractive targets for cancer therapy.^{[1][3][5]} This document provides an in-depth technical guide on the discovery, preclinical evaluation, and clinical development of **ASP5878**.

Discovery and Preclinical Development

Kinase Inhibition Profile

ASP5878 was identified as a potent and selective inhibitor of the FGFR family. In vitro kinase assays demonstrated its high affinity for FGFR1, 2, 3, and 4.^{[5][7]} The selectivity of **ASP5878**

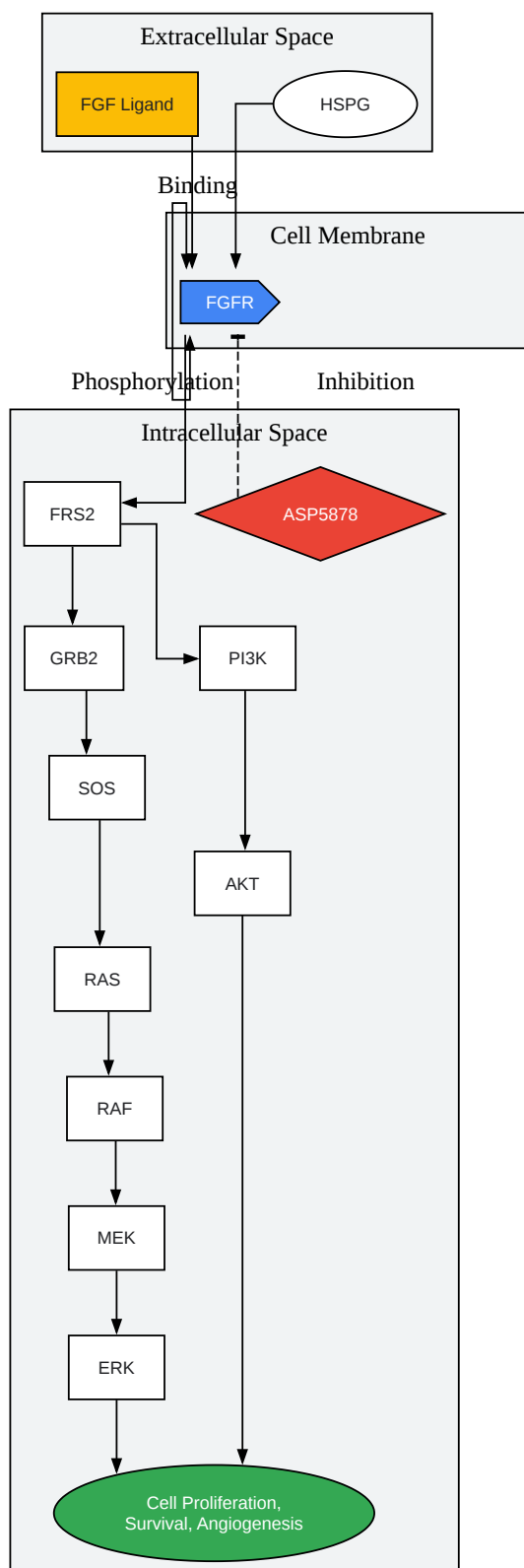
was confirmed against a broad panel of human kinases, where it showed minimal activity against other kinase families at therapeutic concentrations.[5][7]

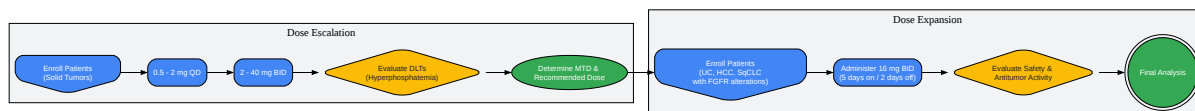
Table 1: Kinase Inhibition Profile of ASP5878

Kinase	IC50 (nmol/L)
FGFR1	0.47[5][7]
FGFR2	0.60[5][7]
FGFR3	0.74[5][7]
FGFR4	3.5[4][5][7]
Selectivity Panel	ASP5878 (200 nmol/L) inhibited only 9 out of 128 kinases by more than 50%, including the FGFR family.[5][7]

Mechanism of Action

The binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[5][6] This activation initiates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which regulate cell proliferation and survival.[6] **ASP5878** exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting autophosphorylation and subsequent activation of these downstream pathways.[4][5] This leads to cell growth inhibition and apoptosis in cancer cells dependent on FGFR signaling.[4]





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